molecular formula C10H12ClN B6284709 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 252854-36-7

5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B6284709
CAS RN: 252854-36-7
M. Wt: 181.7
InChI Key:
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Description

“5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine” is a derivative of indane , which is an organic compound with the formula C6H4(CH2)3 . It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .


Synthesis Analysis

The synthesis of indane derivatives can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt . This can be reversed by adding an aqueous solution of hydrochloric acid .

Scientific Research Applications

Antimicrobial Activity

The structural analogs of 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine have been synthesized and shown to possess significant antibacterial and antifungal properties . These compounds have been tested against a variety of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Proteus vulgaris, and fungal agents like Aspergillus niger and Candida albicans. The presence of the chloro group in the molecule is believed to enhance these antimicrobial activities.

Synthesis Techniques

The synthesis of halo-aryl and heterocyclic tagged derivatives of 2,3-dihydro-1H-inden-1-one, which is structurally related to our compound of interest, has been achieved through various methods including grinding, stirring, and ultrasound irradiation . The ultrasound technique, in particular, has been noted for its efficiency in terms of time and synthetic yield.

Pharmacological Properties

Compounds containing the 2,3-dihydro-1H-inden-1-one structure exhibit a wide range of pharmacological properties. They have been noted for activities such as anticancer , anti-inflammatory , antioxidant , and anti-Alzheimer’s disease . The chloro group’s influence on the drug molecule can dramatically change its properties, potentially leading to new therapeutic applications.

Antiviral Activity

Indole derivatives, which share a similar fused ring structure with our compound, have been prepared and investigated for their antiviral activity. These studies have shown potent antiviral agents with significant efficacy against RNA and DNA viruses, suggesting potential applications for 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine in this field .

Chemical Property Analysis

The chemical properties of 2,3-dihydro-1H-inden-1-one have been extensively documented, providing a foundation for understanding the behavior of its derivatives. This includes data on phase change, ion energetics, IR spectrum, mass spectrum, UV/Visible spectrum, and gas chromatography . Such information is crucial for researchers looking to apply this compound in various scientific contexts.

Organic Synthesis

The compound has potential use in organic synthesis, particularly in the formation of spiro compounds which are valuable in medicinal chemistry. An example is the synthesis of methyl 5’-chloro-8-formyl-5-hydroxy-1’,3’,3’-trimethyl-spiro[chromene-2,2’-indoline]-6-carboxylate, which was achieved via a cyclocondensation reaction involving a derivative of 5-chloro-1,2,3,3-tetramethyl-3H-indolium .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one followed by N-methylation of the resulting 5-chloro-2,3-dihydro-1H-inden-1-ol.", "Starting Materials": [ "5-chloro-2,3-dihydro-1H-inden-1-one", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2,3-dihydro-1H-inden-1-one (1.0 g) in methanol (10 mL) and add sodium borohydride (0.5 g) slowly with stirring. Stir the reaction mixture for 2 hours at room temperature.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 5-chloro-2,3-dihydro-1H-inden-1-ol as a white solid (0.8 g, 80% yield).", "Step 4: Dissolve 5-chloro-2,3-dihydro-1H-inden-1-ol (0.5 g) in methanol (10 mL) and add methylamine (0.5 mL, 40% in water) dropwise with stirring. Stir the reaction mixture for 2 hours at room temperature.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine as a white solid (0.4 g, 60% yield)." ] }

CAS RN

252854-36-7

Product Name

5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C10H12ClN

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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